JKE-1674

Description

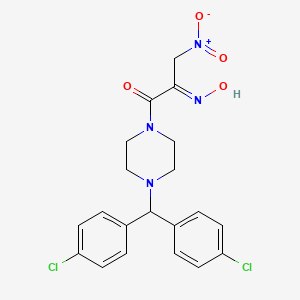

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2E)-1-[4-[bis(4-chlorophenyl)methyl]piperazin-1-yl]-2-hydroxyimino-3-nitropropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20Cl2N4O4/c21-16-5-1-14(2-6-16)19(15-3-7-17(22)8-4-15)24-9-11-25(12-10-24)20(27)18(23-28)13-26(29)30/h1-8,19,28H,9-13H2/b23-18+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIOHKIAPXVDWCP-PTGBLXJZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C(=O)C(=NO)C[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C(=O)/C(=N/O)/C[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20Cl2N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of JKE-1674

For Researchers, Scientists, and Drug Development Professionals

Abstract

JKE-1674 is a potent, orally active small molecule inhibitor of Glutathione Peroxidase 4 (GPX4), a key regulator of ferroptosis. This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its activation, target engagement, and the subsequent induction of ferroptotic cell death. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting ferroptosis in diseases such as cancer.

Introduction to this compound and Ferroptosis

Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS)[1]. Unlike other forms of programmed cell death, such as apoptosis, ferroptosis is driven by the peroxidation of polyunsaturated fatty acids within cellular membranes. The selenoenzyme GPX4 plays a critical role in cellular defense against ferroptosis by reducing lipid hydroperoxides to non-toxic lipid alcohols[2][3].

This compound has emerged as a significant tool compound for studying ferroptosis and a potential therapeutic agent. It is an active metabolite of the pro-drug ML210 and acts as a selective and covalent inhibitor of GPX4[4][5]. Understanding the precise mechanism by which this compound inhibits GPX4 is crucial for its development and application in a therapeutic context.

Mechanism of Action of this compound

The mechanism of action of this compound is a multi-step process that involves intracellular activation to a reactive electrophile that covalently modifies and inhibits GPX4.

Intracellular Activation Cascade

This compound is an active metabolite of the pro-drug ML210[4][5]. Within the cellular environment, ML210 is converted to this compound. However, this compound itself is not the final bioactive molecule. It undergoes a further dehydration reaction within the cell to form a highly reactive nitrile oxide electrophile, designated as JKE-1777[4][6][7][8]. This intracellular transformation is a key feature of the "masked" electrophile strategy, where a stable precursor is converted into a reactive species only at the site of action, potentially minimizing off-target effects.

Covalent Inhibition of GPX4

The reactive nitrile oxide, JKE-1777, is the ultimate electrophile that targets GPX4. It forms a covalent bond with the active site selenocysteine residue of GPX4[4]. This covalent modification is irreversible and results in the inactivation of the enzyme. Mass spectrometry analysis has identified a mass adduct of +434 Da on GPX4 following treatment with this compound, confirming the covalent binding event[6][7][8].

Induction of Ferroptosis

The inhibition of GPX4 by JKE-1777 leads to the accumulation of lipid hydroperoxides, as the cell's primary defense mechanism against lipid peroxidation is disabled. This unchecked lipid peroxidation damages cellular membranes, leading to increased membrane permeability and eventual cell death through ferroptosis[1]. The induction of ferroptosis by this compound can be rescued by treatment with ferroptosis inhibitors, such as ferrostatin-1, which acts as a radical-trapping antioxidant[5][8].

The GPX4-Ferroptosis Signaling Pathway

This compound's mechanism of action is situated within the broader context of the ferroptosis signaling pathway. This pathway is regulated by a complex network of upstream and downstream factors.

Upstream Regulation of GPX4

The expression and activity of GPX4 are controlled by various transcriptional and post-translational mechanisms. Key upstream regulators include:

-

Nrf2 (Nuclear factor erythroid 2-related factor 2): A master regulator of the antioxidant response that can transcriptionally upregulate GPX4[9][10].

-

p53: This tumor suppressor can have a dual role, either promoting or suppressing ferroptosis depending on the cellular context[11].

-

Selenium and Glutathione (GSH) Availability: GPX4 is a selenoprotein, and its activity is dependent on the availability of selenium and its co-factor, GSH[9][10].

Downstream Events of GPX4 Inhibition

Inhibition of GPX4 by this compound triggers a cascade of downstream events that culminate in ferroptotic cell death:

-

Lipid Peroxidation: The primary consequence is the accumulation of lipid hydroperoxides.

-

Mitochondrial Dysfunction: Ferroptosis is associated with characteristic morphological changes in mitochondria, including shrinkage and increased membrane density[1].

-

Release of Damage-Associated Molecular Patterns (DAMPs): The rupture of the cell membrane during ferroptosis can release DAMPs, which can trigger an inflammatory response[1].

Crosstalk with Other Cell Death Pathways

Ferroptosis is not an isolated process and exhibits significant crosstalk with other cell death pathways, including apoptosis and autophagy[2][3][11][12][13]. For instance, some molecules can regulate both ferroptosis and apoptosis, and autophagy can contribute to ferroptosis by degrading ferritin and releasing iron[2][3][12].

Quantitative Data

The following tables summarize key quantitative data related to the activity of this compound.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Assay Type | Endpoint | Value | Reference |

| LOX-IMVI (Melanoma) | Cell Viability | EC50 | 0.03 µM | [14] |

| Various Cancer Cell Lines | Cell Viability | IC50/EC50 | Data Not Available |

Table 2: Target Engagement and Adduct Formation

| Experiment | Parameter | Value | Reference |

| Mass Spectrometry | GPX4 Adduct Mass | +434 Da | [6][7][8] |

| Cellular Thermal Shift Assay (CETSA) | Thermal Shift (ΔTagg) | Demonstrates target engagement | [6][7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This protocol is adapted for assessing cell viability following treatment with ferroptosis-inducing agents.

Materials:

-

Cells of interest

-

96-well cell culture plates

-

This compound

-

Ferrostatin-1 (as a control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Cell culture medium

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium. For rescue experiments, also prepare wells with this compound and a co-treatment of ferrostatin-1.

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound (with or without ferrostatin-1). Include vehicle-only (e.g., DMSO) control wells.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

-

Carefully remove the medium from each well.

-

Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently agitate the plate to ensure complete dissolution of the formazan.

-

Measure the absorbance at 570 nm using a microplate reader[15][16].

-

Calculate cell viability as a percentage of the vehicle-treated control.

References

- 1. blog.cellsignal.com [blog.cellsignal.com]

- 2. researchgate.net [researchgate.net]

- 3. The crosstalk between autophagy and ferroptosis: what can we learn to target drug resistance in cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A masked zinger to block GPX4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. Selective covalent targeting of GPX4 using masked nitrile-oxide electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Post-Translational Modification of GPX4 is a Promising Target for Treating Ferroptosis-Related Diseases [frontiersin.org]

- 10. Post-Translational Modification of GPX4 is a Promising Target for Treating Ferroptosis-Related Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. This compound | GPX4 Inhibitor | TargetMol [targetmol.com]

- 15. 4.3. Cell Viability Assay [bio-protocol.org]

- 16. mdpi.com [mdpi.com]

JKE-1674: A Technical Guide to a Covalent GPX4 Inhibitor for Ferroptosis Induction

For Researchers, Scientists, and Drug Development Professionals

Abstract

JKE-1674 is a potent, orally active, and covalent inhibitor of Glutathione Peroxidase 4 (GPX4), a key regulator of ferroptosis. As an active metabolite of the GPX4 inhibitor ML-210, this compound induces this iron-dependent form of programmed cell death by selectively targeting and inactivating GPX4. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, target interaction, and relevant experimental data and protocols.

Introduction

Ferroptosis is a distinct form of regulated cell death characterized by the iron-dependent accumulation of lipid peroxides. Glutathione Peroxidase 4 (GPX4) is a crucial enzyme that protects cells from ferroptosis by reducing lipid hydroperoxides to non-toxic lipid alcohols. Inhibition of GPX4 has emerged as a promising therapeutic strategy for various diseases, including cancers resistant to conventional therapies.

This compound is an analog of ML-210 where the nitroisoxazole ring is replaced by an α-nitroketoxime. It is a pro-electrophile that, upon cellular activation, forms a reactive nitrile oxide intermediate, JKE-1777, which then covalently binds to the selenocysteine residue in the active site of GPX4, leading to its irreversible inhibition.

Mechanism of Action and Target Engagement

This compound's mechanism of action involves a unique two-step cellular activation process. Initially, the parent compound ML-210 is hydrolyzed to this compound. Subsequently, this compound is dehydrated within the cell to form the highly reactive nitrile oxide, JKE-1777. This nitrile oxide is the ultimate electrophile that covalently modifies GPX4.

The covalent adduct formed between this compound's active metabolite and GPX4 has been identified by mass spectrometry to have a mass increase of 434 Da.[1][2][3][4][5] This covalent modification leads to the irreversible inactivation of GPX4's enzymatic activity.

Signaling Pathway

The inhibition of GPX4 by this compound disrupts the cellular antioxidant defense system, leading to the accumulation of lipid reactive oxygen species (ROS) and subsequent ferroptotic cell death. The central pathway involved is the System Xc-/Glutathione (GSH)/GPX4 axis.

Quantitative Data

In Vitro Potency

This compound demonstrates potent cell-killing activity in various cancer cell lines, which can be rescued by the ferroptosis inhibitor ferrostatin-1.

| Cell Line | Cancer Type | EC50 (µM) | Citation |

| LOX-IMVI | Melanoma | ~0.03 | [1] |

Note: While specific EC50 values for a broad panel are not publicly available, studies indicate a similar pattern of cell killing for this compound across melanoma, renal cell carcinoma, fibrosarcoma, colon cancer, and pancreatic cancer cell lines.[3]

In Vivo Pharmacokinetics

Pharmacokinetic studies of this compound have been conducted in SCID mice.

| Parameter | Value | Citation |

| Dosing Route | Oral (p.o.) | [3][6][7] |

| Dose | 50 mg/kg | [3][6][7] |

| Vehicle | PEG400/Ethanol (90/10, v/v) | [3] |

| Observation | Detected in the serum | [3][6][7] |

Note: Specific pharmacokinetic parameters such as Cmax, Tmax, and half-life are not detailed in the available literature.

Experimental Protocols

Cell Viability Assay

This protocol is a general guideline for determining the EC50 of this compound in a cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., LOX-IMVI)

-

Complete cell culture medium

-

This compound

-

DMSO (for stock solution)

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo®, Resazurin)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in complete cell culture medium. A typical starting concentration might be 10 µM.

-

Remove the overnight medium from the cells and add the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for a specified period (e.g., 72 hours).

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Measure the signal (luminescence or fluorescence) using a plate reader.

-

Normalize the data to the vehicle control and plot the results as a dose-response curve to calculate the EC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of this compound to GPX4 in a cellular context.

Materials:

-

Cells expressing GPX4

-

This compound

-

DMSO

-

PBS (Phosphate-Buffered Saline)

-

Lysis buffer with protease inhibitors

-

PCR tubes

-

Thermal cycler

-

Centrifuge

-

SDS-PAGE and Western blotting reagents

-

Anti-GPX4 antibody

Procedure:

-

Treat intact cells with this compound (e.g., 10 µM) or DMSO for 1 hour at 37°C.

-

Harvest the cells, wash with PBS, and resuspend in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling.

-

Lyse the cells by freeze-thaw cycles or with a lysis buffer.

-

Centrifuge to pellet aggregated proteins.

-

Collect the supernatant (soluble protein fraction).

-

Analyze the amount of soluble GPX4 at each temperature by SDS-PAGE and Western blotting using an anti-GPX4 antibody.

-

A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the DMSO control indicates target engagement.

Mass Spectrometry for Adduct Identification

A general workflow for identifying the covalent adduct of this compound with GPX4.

Materials:

-

Recombinant GPX4 protein or cell lysate containing GPX4

-

This compound

-

Incubation buffer

-

Mass spectrometer (e.g., LC-MS/MS)

Procedure:

-

Incubate recombinant GPX4 or cell lysate with this compound.

-

Prepare the sample for mass spectrometry analysis (e.g., desalting, digestion for peptide mapping).

-

Analyze the intact protein or digested peptides by LC-MS/MS.

-

Compare the mass spectra of the treated and untreated samples to identify a mass shift corresponding to the covalent modification of GPX4 by the active metabolite of this compound.

Conclusion

This compound is a valuable tool compound for studying ferroptosis and holds therapeutic potential as a GPX4 inhibitor. Its unique mechanism of action, involving cellular activation to a reactive nitrile oxide, provides a selective means of targeting GPX4. The data and protocols presented in this guide offer a foundation for researchers to further investigate the biological effects and therapeutic applications of this compound. Further studies are warranted to fully characterize its efficacy and pharmacokinetic profile in various preclinical models.

References

- 1. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ferroptosis Assay - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Selective covalent targeting of GPX4 using masked nitrile-oxide electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

JKE-1674: A Technical Guide to Ferroptosis Induction

For Researchers, Scientists, and Drug Development Professionals

Abstract

JKE-1674 is a potent and orally bioavailable small molecule inducer of ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides. As an active metabolite of the glutathione peroxidase 4 (GPX4) inhibitor ML-210, this compound demonstrates significant therapeutic potential, particularly in cancers with specific genetic vulnerabilities, such as retinoblastoma 1 (RB1) deficiency. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols for its study, and a summary of its in vitro and in vivo efficacy.

Core Mechanism of Action

This compound functions as a highly selective and stable inhibitor of GPX4, a crucial enzyme responsible for detoxifying lipid peroxides and preventing ferroptosis. The mechanism of this compound-induced ferroptosis is a multi-step process that occurs within the target cell:

-

Cellular Uptake and Conversion: this compound, an α-nitroketoxime, is taken up by cancer cells. Inside the cell, it is converted into a highly reactive nitrile oxide electrophile, JKE-1777.[1] This conversion is a key activation step.

-

Covalent Inhibition of GPX4: The generated JKE-1777 then covalently binds to the active site of GPX4. This irreversible binding inactivates the enzyme, preventing it from reducing lipid hydroperoxides to non-toxic lipid alcohols.

-

Lipid Peroxidation Accumulation: With GPX4 inhibited, lipid reactive oxygen species (ROS) accumulate unchecked, leading to extensive lipid peroxidation, particularly of polyunsaturated fatty acids within cellular membranes.

-

Ferroptotic Cell Death: The overwhelming lipid peroxidation disrupts membrane integrity and function, culminating in iron-dependent cell death known as ferroptosis.

A critical aspect of this compound's efficacy lies in its synthetic lethal interaction with RB1 deficiency. Loss of the RB1 tumor suppressor leads to the upregulation of E2F transcription factors, which in turn increases the expression of Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4).[2][3][4][5] ACSL4 is a key enzyme that enriches cellular membranes with long-chain polyunsaturated fatty acids, the very substrates for lipid peroxidation. This RB1/E2F/ACSL4 axis sensitizes cancer cells to GPX4 inhibition, creating a therapeutic window for this compound.[2][3][4][5]

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the quantitative data on the efficacy of this compound from published studies.

Table 1: In Vitro Efficacy of this compound in Prostate Cancer Cell Lines

| Cell Line | RB1 Status | IC50 of this compound (μM) | IC50 of RSL3 (μM) |

| PC-3 | Low | ~1.5 | ~0.5 |

| PC-3 (RB-knockdown) | Deficient | ~0.5 | ~0.1 |

| LNCaP | Intact | ~2.9 | ~1.3 |

| C4-2 | Intact | ~2.5 | ~1.0 |

| 22Rv1 | Intact | ~2.0 | ~0.8 |

| DU145 | Mutant | ~0.3 | ~0.05 |

| RWPE-1 (non-tumorigenic) | Wild-type | 9 - 36 | 2 - 4 |

| BPH-1 (non-tumorigenic) | Wild-type | 9 - 36 | 2 - 4 |

Data compiled from a study on RB1-deficient prostate cancer.[3] RSL3 is another well-known GPX4 inhibitor included for comparison.

Table 2: In Vivo Efficacy of this compound in RB1-Deficient Prostate Cancer Xenograft Model

| Treatment Group | Tumor Volume Inhibition | Tumor Weight Inhibition | Metastasis | Overall Survival |

| This compound in RB-knockdown PC3 xenografts | 40.6% | 30.3% | Prevented to lungs, liver, and lymph nodes | Increased |

| This compound in control PC-3 xenografts | Minor and insignificant | Minor and insignificant | Not specified | Not specified |

| This compound in Pten/Rb1 double-knockout mice | Drastically reduced | Drastically reduced | Prevented to lungs, liver, and lymph nodes | Increased |

Data from studies on RB1-deficient prostate cancer models.[2][3][6]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows associated with the study of this compound.

Experimental Protocols

Cell Viability Assay

To determine the half-maximal inhibitory concentration (IC50) of this compound, a standard MTT or CellTiter-Glo® luminescent cell viability assay can be performed.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

-

MTT Assay:

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

CellTiter-Glo® Assay:

-

Equilibrate the plate to room temperature.

-

Add CellTiter-Glo® reagent to each well.

-

Mix for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence with a plate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for GPX4 and ACSL4

This protocol is for assessing the protein levels of GPX4 and ACSL4 following treatment with this compound.

-

Cell Treatment and Lysis:

-

Seed cells in a 6-well plate and treat with the desired concentration of this compound for the specified time.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit.

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins on a 10-12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against GPX4 and ACSL4 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

Lipid Peroxidation Assay using C11-BODIPY™ 581/591

This assay measures the extent of lipid peroxidation in cells treated with this compound.

-

Cell Treatment: Seed cells on glass-bottom dishes or in a 96-well plate and treat with this compound. A positive control (e.g., cumene hydroperoxide) and a negative control (vehicle) should be included. To confirm ferroptosis, a rescue group co-treated with a ferroptosis inhibitor like Ferrostatin-1 can be included.

-

Staining:

-

Washing: Wash the cells twice with PBS to remove excess dye.

-

Analysis:

-

Fluorescence Microscopy: Visualize the cells using a fluorescence microscope. The unoxidized probe fluoresces red, while the oxidized probe fluoresces green. An increase in the green to red fluorescence ratio indicates lipid peroxidation.

-

Flow Cytometry: Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS. Analyze the cells using a flow cytometer. The shift in fluorescence from the red to the green channel is quantified to measure lipid peroxidation.[4][5]

-

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm the direct binding of this compound to its target protein, GPX4, in a cellular context.

-

Cell Treatment: Treat intact cells with this compound (e.g., 10 µM) or vehicle (DMSO) for 1 hour at 37°C.

-

Heating:

-

Harvest the cells and resuspend them in PBS.

-

Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-67°C) for 3 minutes in a thermal cycler.

-

Cool the samples at room temperature for 3 minutes.

-

-

Lysis and Centrifugation:

-

Lyse the cells by freeze-thaw cycles or with a lysis buffer containing 1% Triton X-100.

-

Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

-

-

Western Blot Analysis:

-

Collect the supernatant containing the soluble proteins.

-

Analyze the amount of soluble GPX4 at each temperature by western blotting as described in section 4.2.

-

-

Data Analysis: A shift in the melting curve of GPX4 to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.

Conclusion

This compound is a valuable tool compound for studying ferroptosis and a promising therapeutic candidate for the treatment of cancers with specific vulnerabilities, such as RB1 deficiency. Its well-defined mechanism of action, oral bioavailability, and potent in vivo efficacy make it a subject of significant interest in the field of cancer drug development. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the biological effects of this compound and explore its full therapeutic potential.

References

- 1. Growth‐rate model predicts in vivo tumor response from in vitro data - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 3. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]

- 4. 3.10. C11-BODIPY lipid peroxidation assay [bio-protocol.org]

- 5. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]

- 6. Ferroptosis: the vulnerability within a cancer monster - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol for detection of ferroptosis in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to JKE-1674: Structure, Chemical Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

JKE-1674 is a potent, orally active inhibitor of Glutathione Peroxidase 4 (GPX4) and a key active metabolite of the parent compound ML-210. Its mechanism of action involves the induction of ferroptosis, a form of iron-dependent programmed cell death, making it a molecule of significant interest in cancer research, particularly for therapy-resistant cancers. This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of this compound, including detailed experimental protocols and a summary of its mechanism of action.

Chemical Structure and Properties

This compound is chemically known as (E)-1-(4-(bis(4-chlorophenyl)methyl)piperazin-1-yl)-2-(hydroxyimino)-3-nitropropan-1-one.[1] It is an analog of ML-210 where the nitroisoxazole ring has been replaced by an α-nitroketoxime group.[2][3][4] This structural modification is crucial for its activity and metabolic stability.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (E)-1-(4-(bis(4-chlorophenyl)methyl)piperazin-1-yl)-2-(hydroxyimino)-3-nitropropan-1-one | [1] |

| CAS Number | 2421119-60-8 | [1][2] |

| Molecular Formula | C₂₀H₂₀Cl₂N₄O₄ | [1][2] |

| Molecular Weight | 451.30 g/mol | [1][2] |

| Exact Mass | 450.0862 | [1] |

| Elemental Analysis | C, 53.23; H, 4.47; Cl, 15.71; N, 12.41; O, 14.18 | [1] |

| Appearance | Not specified in provided results | |

| Solubility | DMSO: ≥ 100 mg/mL (221.58 mM)[2], Ethanol: ≥ 50 mg/mL (110.79 mM)[2] | [2][3] |

| Storage | 4°C, protect from light. In solvent: -80°C for 6 months; -20°C for 1 month (protect from light). | [2][4] |

Mechanism of Action and Signaling Pathway

This compound functions as a pro-drug that undergoes intracellular activation to inhibit GPX4, a key enzyme that protects cells from lipid peroxidation. The inhibition of GPX4 leads to an accumulation of lipid reactive oxygen species (ROS), ultimately triggering ferroptosis.

The signaling pathway is initiated by the intracellular conversion of ML-210 to this compound.[3][5] this compound is then further dehydrated within the cell to form a highly reactive nitrile oxide electrophile, JKE-1777.[2][4][6] This electrophile, JKE-1777, is the ultimate species that covalently binds to the active site of GPX4, leading to its irreversible inhibition.[6] The inhibition of GPX4's peroxidase activity results in the accumulation of lipid hydroperoxides, which is a hallmark of ferroptosis. This entire process can be blocked by the ferroptosis inhibitor ferrostatin-1.[1][4]

Biological Activity and Efficacy

This compound exhibits potent and selective cytotoxic activity against a variety of cancer cell lines, with its efficacy being comparable to its parent compound, ML-210.[1][4] Its cell-killing effect is directly linked to the induction of ferroptosis, as demonstrated by rescue experiments with ferroptosis inhibitors.

Table 2: In Vitro Efficacy of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | EC₅₀ (µM) | Reference |

| LOX-IMVI | Melanoma | 0.03 | [7] |

| WM88 | Human melanoma | Data not numerically specified, but similar to ML-210 | [8] |

| CJM | Human melanoma | Data not numerically specified, but similar to ML-210 | [8] |

| U257 | Human melanoma | Data not numerically specified, but similar to ML-210 | [8] |

| CAKI2 | Human renal cell carcinoma | Data not numerically specified, but similar to ML-210 | [8] |

| A498 | Human renal cell carcinoma | Data not numerically specified, but similar to ML-210 | [8] |

| HT1080 | Human fibrosarcoma | Data not numerically specified, but similar to ML-210 | [8] |

| MC38 | Mouse colon cancer | Data not numerically specified, but similar to ML-210 | [8] |

| PANC02 | Mouse pancreatic cancer | Data not numerically specified, but similar to ML-210 | [8] |

Pharmacokinetic Properties

Preclinical studies in mice have demonstrated that this compound is orally bioavailable. Following a single oral dose of 50 mg/kg, the compound can be detected in the serum for up to 24 hours.[4][6]

Table 3: Pharmacokinetic Parameters of this compound in SCID Mice (50 mg/kg, p.o.)

| Parameter | Value | Reference |

| Dose | 50 mg/kg | [6] |

| Administration | Oral (p.o.) | [6] |

| Cₘₐₓ (Maximum Concentration) | Data not numerically specified | [8] |

| Tₘₐₓ (Time to Cₘₐₓ) | Data not numerically specified | [8] |

| AUC (Area Under the Curve) | Data not numerically specified | [8] |

| t₁/₂ (Half-life) | Data not numerically specified | [8] |

| Detection Window | Up to 24 hours in serum | [6] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is detailed in the supplementary information of the primary research article by Eaton et al.[8] The general scheme involves the reaction of a piperazine derivative with a suitable nitro-containing building block. While the specific step-by-step protocol is found in the supplementary materials, a general workflow can be visualized.

Cell Viability Assay

The cytotoxic effect of this compound is typically assessed using a luminescence-based cell viability assay, such as the CellTiter-Glo® assay, which measures ATP levels as an indicator of metabolically active cells.

Protocol:

-

Cell Seeding: Seed 1,000 cells per well in 30 µL of culture medium in an opaque-walled 384-well plate. Allow cells to adhere for 24 hours.[8]

-

Compound Treatment: Add this compound at various concentrations to the wells. Incubate the plates for 72 hours.[8]

-

Reagent Preparation: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Lysis and Luminescence: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Signal Stabilization and Measurement: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.

-

Data Analysis: Calculate EC₅₀ values by plotting the percentage of cell viability against the logarithm of the compound concentration.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of a compound to its target protein in a cellular context. Ligand binding stabilizes the target protein, leading to a higher melting temperature.

Protocol:

-

Cell Treatment: Treat intact cells (e.g., LOX-IMVI) with 10 µM this compound or DMSO (vehicle control) for 1 hour at 37°C.[8]

-

Heating: Heat the cell suspensions in a PCR cycler to a range of temperatures to induce thermal denaturation of proteins.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer.

-

Protein Separation: Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

-

Protein Quantification and Analysis: Quantify the amount of soluble GPX4 in the supernatant at each temperature using Western blotting or other protein detection methods.

-

Data Analysis: Plot the amount of soluble GPX4 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Conclusion

This compound is a valuable tool compound for studying the role of GPX4 and ferroptosis in cancer biology. Its oral bioavailability and potent, selective mechanism of action make it a promising candidate for further preclinical and potentially clinical development. The detailed chemical, biological, and methodological information provided in this guide serves as a comprehensive resource for researchers in the field of drug discovery and development.

References

- 1. biorxiv.org [biorxiv.org]

- 2. biorxiv.org [biorxiv.org]

- 3. Structure–activity relationships of GPX4 inhibitor warheads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design of combination therapeutics from protein response to drugs in ovarian cancer cells [elifesciences.org]

- 5. Selective covalent targeting of GPX4 using masked nitrile-oxide electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Diacylfuroxans Are Masked Nitrile Oxides That Inhibit GPX4 Covalently - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. targetmol.com [targetmol.com]

- 8. Selective covalent targeting of GPX4 using masked nitrile-oxide electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

JKE-1674: An In-Depth Technical Guide on its Role as a Key Metabolite of the Ferroptosis Inducer ML210

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of JKE-1674, an active metabolite of the glutathione peroxidase 4 (GPX4) inhibitor, ML210. ML210 is a potent inducer of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation. Understanding the metabolic activation of ML210 to this compound and its subsequent downstream effects is critical for the development of novel therapeutics targeting ferroptosis in diseases such as cancer. This document details the metabolic pathway, presents quantitative data on its formation and activity, and provides detailed experimental protocols for key assays used in its characterization.

Metabolic Activation of ML210 to this compound

ML210 requires intracellular metabolic activation to exert its inhibitory effect on GPX4. The initial step in this bioactivation is the conversion of ML210 to its α-nitroketoxime analog, this compound.[1][2] This conversion is a crucial step, as this compound is a key intermediate in the signaling pathway that ultimately leads to the covalent modification and inhibition of GPX4.[1][2]

Further intracellular processing converts this compound into a highly reactive nitrile oxide electrophile, JKE-1777.[1] It is this electrophile, JKE-1777, that directly and covalently binds to the active site selenocysteine of GPX4, leading to its inactivation and the subsequent induction of ferroptosis.

The metabolic conversion of ML210 to this compound has been demonstrated through time-dependent formation studies in cells treated with ML210.[1][2]

Signaling Pathway Diagram

Caption: Metabolic activation of ML210 to this compound and JKE-1777, leading to GPX4 inhibition and ferroptosis.

Quantitative Data

The following tables summarize the key quantitative data related to the activity and formation of this compound.

Table 1: In Vitro Activity of ML210 and this compound

| Compound | Cell Line | EC50 (µM)[3] |

| ML210 | LOX-IMVI | ~0.03 |

| This compound | LOX-IMVI | 0.03 |

Table 2: GPX4 Adduct Formation

| Compound | Adduct Mass Increase (+Da)[1][4] |

| ML210 | 434 |

| This compound | 434 |

Table 3: Time-Dependent Formation of this compound from ML210 in LOX-IMVI Cells

| Time (hours) | Relative Abundance of ML210 | Relative Abundance of this compound |

| 0 | 100% | 0% |

| 1 | Decreasing | Increasing |

| 4 | Further Decreased | Peak Level |

| 24 | Significantly Decreased | Decreasing |

| 48 | Near Depletion | Low Level |

| Note: The data in this table is an estimation based on graphical representations in the cited literature. For precise quantitative values, refer to the source supplementary data.[5] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay

This protocol is used to determine the cytotoxic effects of ML210 and this compound and to confirm that cell death is rescued by ferroptosis inhibitors.

Materials:

-

LOX-IMVI cells

-

DMEM with 10% FBS and 1% penicillin/streptomycin

-

ML210, this compound, Ferrostatin-1 (Fer-1)

-

384-well white, clear-bottom plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Seed LOX-IMVI cells in 384-well plates at a density of 1,000 cells per well in 50 µL of media.

-

Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of ML210 and this compound in culture medium. For rescue experiments, also prepare solutions containing a fixed concentration of Fer-1 (e.g., 1 µM) with the serial dilutions of the test compounds.

-

Add 10 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) wells.

-

Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

Equilibrate the plates to room temperature for 30 minutes.

-

Add 25 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine EC50 values.

Intact Protein Mass Spectrometry for GPX4 Adduct Analysis

This protocol is designed to detect the covalent modification of GPX4 by the active metabolites of ML210 and this compound.

Materials:

-

HEK293T cells overexpressing FLAG-tagged GPX4

-

ML210 and this compound

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Anti-FLAG affinity gel

-

Elution buffer (e.g., 3xFLAG peptide solution)

-

LC-MS system (e.g., Q-Exactive Orbitrap)

Procedure:

-

Culture HEK293T-FLAG-GPX4 cells to ~80% confluency.

-

Treat the cells with 10 µM ML210 or this compound for 4 hours.

-

Harvest and lyse the cells in ice-cold lysis buffer.

-

Clarify the lysate by centrifugation.

-

Incubate the supernatant with anti-FLAG affinity gel overnight at 4°C with gentle rotation.

-

Wash the beads extensively with lysis buffer.

-

Elute the FLAG-GPX4 protein using an elution buffer.

-

Analyze the eluted protein by intact protein LC-MS.

-

Deconvolute the resulting mass spectra to determine the mass of the intact GPX4 protein and identify any mass shifts corresponding to covalent adduct formation.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm the engagement of ML210 and this compound with GPX4 within intact cells by measuring changes in the thermal stability of the protein upon ligand binding.

Materials:

-

LOX-IMVI cells

-

ML210 and this compound

-

PBS

-

PCR tubes

-

Thermal cycler

-

Lysis buffer with protease inhibitors

-

SDS-PAGE and Western blotting reagents

-

Anti-GPX4 antibody

Procedure:

-

Treat LOX-IMVI cells with 10 µM ML210, this compound, or vehicle (DMSO) for 1 hour at 37°C.

-

Harvest the cells and wash with PBS.

-

Resuspend the cell pellet in PBS and aliquot into PCR tubes.

-

Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.

-

Collect the supernatant and analyze the protein concentration.

-

Resolve equal amounts of protein from the soluble fraction by SDS-PAGE.

-

Perform Western blotting using an anti-GPX4 antibody to detect the amount of soluble GPX4 at each temperature.

-

Quantify the band intensities and plot them against the corresponding temperature to generate melting curves. A shift in the melting curve for compound-treated samples compared to the vehicle control indicates target engagement.

LC-MS/MS for Metabolite Quantification

This protocol is for the quantitative analysis of ML210 and its metabolite this compound in cell lysates over a time course.

Materials:

-

LOX-IMVI cells

-

ML210

-

Acetonitrile

-

Formic acid

-

LC-MS/MS system (e.g., Triple Quadrupole)

Procedure:

-

Seed LOX-IMVI cells and allow them to adhere overnight.

-

Treat the cells with ML210 (e.g., 10 µM) for different time points (e.g., 0, 1, 4, 24, 48 hours).

-

At each time point, wash the cells with ice-cold PBS and quench metabolism by adding ice-cold acetonitrile.

-

Scrape the cells and collect the cell suspension.

-

Lyse the cells by sonication or freeze-thaw cycles.

-

Clarify the lysate by centrifugation.

-

Analyze the supernatant by LC-MS/MS.

-

Develop a multiple reaction monitoring (MRM) method for the specific parent-to-fragment ion transitions of ML210 and this compound.

-

Quantify the peak areas for ML210 and this compound at each time point and normalize to an internal standard.

-

Plot the relative abundance of each compound over time.

Experimental Workflow Diagram

Caption: Workflow for the characterization of this compound as a metabolite of ML210.

Conclusion

This compound is a critical metabolite in the bioactivation pathway of the ferroptosis inducer ML210. The conversion of ML210 to this compound and its subsequent transformation into the active electrophile JKE-1777 are essential for the covalent inhibition of GPX4. The equipotent activity of this compound and ML210, along with the identical mass of the GPX4 adduct they form, strongly supports this metabolic relationship. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the role of this compound and the broader mechanisms of ferroptosis induction, aiding in the development of novel cancer therapeutics.

References

An In-depth Technical Guide on the Cellular Uptake and Distribution of JKE-1674

For Researchers, Scientists, and Drug Development Professionals

Introduction

JKE-1674 is a pivotal molecule in the study of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation. It is a potent and selective inhibitor of Glutathione Peroxidase 4 (GPX4), a key enzyme that protects cells from lipid hydroperoxides. Understanding the cellular uptake, metabolic activation, and distribution of this compound is critical for its application as a chemical probe to investigate ferroptosis and for the potential development of therapeutic agents targeting this pathway. This technical guide provides a comprehensive overview of the current knowledge on the cellular processing of this compound, including quantitative data, detailed experimental methodologies, and visual representations of the key pathways and workflows.

Cellular Uptake and Metabolic Activation: A Multi-Step Process

This compound is an active metabolite of the prodrug ML210. This means that ML210 is administered to cells and is then metabolically converted into this compound intracellularly. However, the journey of this GPX4 inhibitor does not end there. This compound itself acts as a second-level prodrug, undergoing further transformation within the cell to exert its inhibitory effect.

The intracellular activation cascade of this compound is a sophisticated mechanism that ensures its selective action within the cellular environment. This process involves the conversion of this compound into a highly reactive nitrile oxide electrophile, JKE-1777. It is this ultimate metabolite, JKE-1777, that covalently binds to the active site of GPX4, thereby inhibiting its function and inducing ferroptosis. This multi-step activation is a key feature that contributes to the high cellular selectivity of this class of inhibitors.

Signaling Pathway of this compound Activation and GPX4 Inhibition

The following diagram illustrates the sequential conversion of ML210 to this compound and subsequently to the active GPX4 inhibitor, JKE-1777.

Caption: Intracellular activation pathway of this compound leading to GPX4 inhibition.

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the experimental conditions and pharmacokinetic parameters of this compound.

Table 1: Cellular Assay Parameters

| Parameter | Value | Cell Line | Reference |

| Concentration for CETSA | 10 µM | LOX-IMVI | [1] |

| Incubation Time for CETSA | 1 hour | LOX-IMVI | [1] |

Table 2: In Vivo Pharmacokinetic Parameters

| Parameter | Value | Species | Administration Route | Reference |

| Dosage | 50 mg/kg | Mouse | Oral | [2] |

| Monitoring Period | 24 hours | Mouse | Oral | [2] |

| Analytical Method | LC-MS | Mouse | Oral | [2] |

Note: Detailed quantitative data on the rate of cellular uptake and subcellular distribution of this compound are not currently available in the public literature.

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of scientific findings. Below are the methodologies for key experiments involving this compound, based on published literature.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify the engagement of a compound with its target protein in a cellular context. The principle lies in the ligand-induced thermal stabilization of the target protein.

Experimental Workflow for CETSA

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Methodology:

-

Cell Culture and Treatment:

-

Culture cells (e.g., LOX-IMVI) to the desired confluency.

-

Treat the cells with 10 µM this compound or a vehicle control (DMSO) for 1 hour at 37°C.[1]

-

-

Heat Challenge:

-

After treatment, harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots at a range of temperatures (e.g., 40-70°C) for a defined period (e.g., 3-5 minutes) using a thermal cycler, followed by a cooling step.

-

-

Cell Lysis and Protein Extraction:

-

Lyse the cells to release their protein content. A common method is repeated freeze-thaw cycles. The specific lysis buffer composition is crucial and should be optimized for the cell type and target protein.

-

Centrifuge the lysates at high speed (e.g., >15,000 x g) to pellet the precipitated proteins.

-

-

Analysis of Soluble GPX4:

-

Carefully collect the supernatant, which contains the soluble protein fraction.

-

Analyze the amount of soluble GPX4 in each sample using standard protein quantification techniques, such as Western blotting with a specific anti-GPX4 antibody.

-

A higher amount of soluble GPX4 at elevated temperatures in the this compound-treated samples compared to the control indicates target engagement and stabilization.

-

Detection of this compound and its Metabolites by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of small molecules like this compound and its metabolites in biological matrices.

Experimental Workflow for Metabolite Analysis

Caption: Workflow for LC-MS/MS-based metabolite quantification.

Methodology:

-

Cell Treatment and Metabolite Extraction:

-

Plate cells and treat them with the compound of interest (e.g., ML210 to observe the formation of this compound) for various time points.

-

Rapidly quench metabolic activity by, for example, washing with ice-cold PBS and then adding a cold extraction solvent (e.g., 80% methanol).

-

Scrape the cells and collect the extract.

-

Centrifuge to remove cell debris and collect the supernatant containing the metabolites.

-

-

LC-MS/MS Analysis:

-

Inject the metabolite extract into an LC-MS/MS system.

-

Liquid Chromatography: Separation is typically achieved on a C18 reverse-phase column using a gradient of mobile phases, such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). The specific gradient program needs to be optimized for the separation of this compound and its metabolites.

-

Mass Spectrometry: The mass spectrometer is operated in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for quantitative analysis. This involves defining the specific precursor ion (the molecular weight of the analyte) and one or more product ions (fragments generated by collision-induced dissociation) for this compound and its metabolites.

-

The instrument parameters, including ion source settings (e.g., spray voltage, gas temperatures) and collision energy, must be optimized for each analyte to achieve maximum sensitivity and specificity.

-

-

Quantification:

-

A standard curve is generated by analyzing known concentrations of pure this compound.

-

The concentration of this compound in the cellular extracts is then determined by comparing the peak area of the analyte to the standard curve.

-

Conclusion

This compound is a sophisticated chemical probe whose activity is intricately linked to its cellular uptake and multi-step intracellular activation. This guide provides a foundational understanding of these processes, summarizing the available quantitative data and outlining the key experimental protocols. While the precise kinetics of cellular uptake and the detailed subcellular distribution of this compound remain areas for future investigation, the methodologies described herein provide a robust framework for researchers to further explore the fascinating biology of ferroptosis and the therapeutic potential of targeting GPX4. The provided diagrams offer a clear visual representation of the complex signaling and experimental workflows involved in the study of this important molecule.

References

JKE-1674: A Promising Ferroptosis-Inducing Agent for Cancer Therapy

An In-depth Technical Guide on its Mechanism of Action and Therapeutic Potential

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

JKE-1674 is an orally active and stable small molecule that has emerged as a potent inducer of ferroptosis, a form of iron-dependent regulated cell death. It acts as a prodrug, converting intracellularly into the active electrophile JKE-1777, which covalently inhibits Glutathione Peroxidase 4 (GPX4). GPX4 is a crucial enzyme that protects cells from lipid peroxidation. By inhibiting GPX4, this compound triggers an accumulation of lethal lipid peroxides, leading to ferroptotic cell death. This mechanism holds significant promise for treating cancers that are resistant to conventional therapies, particularly those with specific genetic vulnerabilities such as RB1 loss or BRCA1 deficiency. This guide provides a comprehensive overview of the core biology of this compound, its mechanism of action, preclinical efficacy, and the experimental protocols utilized in its investigation.

Introduction

Therapeutic resistance remains a major obstacle in oncology. Cancer cells can develop resistance to a wide array of treatments, including chemotherapy and targeted agents. Ferroptosis is a non-apoptotic form of cell death characterized by the iron-dependent accumulation of lipid hydroperoxides to lethal levels. Targeting the ferroptosis pathway has emerged as a novel strategy to overcome drug resistance.

The selenoenzyme GPX4 is the master regulator of ferroptosis, reducing lipid hydroperoxides to non-toxic lipid alcohols. Inhibition of GPX4 has been a key focus of drug discovery efforts in this area. This compound is a second-generation GPX4 inhibitor that demonstrates improved stability and oral bioavailability compared to earlier compounds like ML210, making it a valuable tool for in vivo studies and a potential candidate for clinical development.

Mechanism of Action

This compound functions as a prodrug that undergoes a two-step intracellular transformation to become an active GPX4 inhibitor.

-

Initial Compound: this compound is a stable α-nitroketoxime that can readily cross the cell membrane.[1][2]

-

Intracellular Conversion: Inside the cell, this compound is converted to the highly reactive nitrile oxide, JKE-1777.[1][3]

-

Covalent Inhibition of GPX4: JKE-1777 then acts as a masked electrophile, forming a covalent bond with the active site of GPX4.[1]

-

Induction of Ferroptosis: The inhibition of GPX4's enzymatic activity leads to an unchecked accumulation of lipid peroxides, resulting in oxidative damage to the cell membrane and ultimately, ferroptotic cell death.[3]

The conversion of the prodrug ML210 to this compound and subsequently to the active inhibitor JKE-1777 is a key discovery in understanding this class of compounds.[1][3] this compound itself is more stable than ML210 outside of cells, making it more suitable for in vivo applications.[3]

Signaling Pathway Diagram

Caption: Mechanism of action of this compound.

Preclinical Efficacy in Cancer Models

This compound has demonstrated significant anti-cancer activity in various preclinical models, particularly in cancers with specific genetic backgrounds that render them vulnerable to ferroptosis.

Neuroendocrine Prostate Cancer (NEPC) with RB1 Loss

Studies have shown that cancers with a deficiency in the retinoblastoma (RB1) tumor suppressor gene are hypersensitive to GPX4 inhibition. RB1 loss leads to an increase in the expression of ACSL4, a key enzyme in the synthesis of polyunsaturated fatty acids, which are the substrates for lipid peroxidation. This creates a heightened dependency on GPX4 for survival.

In a study by Wang et al., this compound was tested in mouse models of neuroendocrine prostate cancer (NEPC), a lethal form of prostate cancer frequently characterized by RB1 loss.

| Cell Line / Model | Treatment | Outcome | Reference |

| RB-knockdown PC3 xenografts | This compound | Markedly reduced tumor growth | [4] |

| Pten/Rb1 double-knockout mice with metastatic NEPC | This compound | Drastically reduced primary tumor growth, prevented metastasis to lungs, liver, and lymph nodes, and increased overall survival | [4] |

BRCA1-deficient Cancers

BRCA1, a key tumor suppressor involved in DNA repair, has also been implicated in the regulation of ferroptosis. BRCA1-deficient cancer cells exhibit a heightened sensitivity to GPX4 inhibitors. The combination of this compound with PARP inhibitors (PARPi), which are standard-of-care for BRCA1-mutated cancers, has shown synergistic effects.

| Cell Line / Model | Treatment | Outcome | Reference |

| BRCA1-deficient SKOV3 xenograft model | This compound (single agent) | More dramatic tumor suppressive effect compared to BRCA1-WT tumors | |

| BRCA1-deficient SKOV3 xenograft model | This compound + Olaparib (PARPi) | Blunted the growth of BRCA1-deficient tumors |

Experimental Protocols

Cell Viability and Ferroptosis Assays

-

Cell Lines: LOX-IMVI (melanoma), PC3 (prostate cancer), SKOV3 (ovarian cancer).

-

Reagents: this compound, Ferrostatin-1 (ferroptosis inhibitor).

-

Protocol:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a dose range of this compound, with or without the co-treatment of Ferrostatin-1.

-

After a 24-hour incubation, cell viability is assessed using assays such as CellTiter-Glo.

-

The rescue of cell death by Ferrostatin-1 confirms that the mechanism of cell killing is ferroptosis.

-

In Vivo Xenograft Studies

-

Animal Models: Immunocompromised mice (e.g., SCID or nude mice) bearing subcutaneous xenografts of human cancer cell lines (e.g., RB-knockdown PC3, BRCA1-deficient SKOV3).

-

Treatment: this compound is formulated for oral administration (p.o.), for example, at a dose of 50 mg/kg.

-

Protocol:

-

Tumors are allowed to grow to a palpable size.

-

Mice are randomized into treatment and control groups.

-

This compound is administered orally according to the predetermined schedule.

-

Tumor volume is measured regularly using calipers.

-

At the end of the study, tumors are excised for further analysis (e.g., immunohistochemistry for markers of ferroptosis).

-

For survival studies, mice are monitored until they meet predefined endpoints.

-

Experimental Workflow Diagram

Caption: General experimental workflow for evaluating this compound.

Future Directions and Conclusion

This compound represents a significant advancement in the development of ferroptosis-inducing agents for cancer therapy. Its favorable pharmacological properties and potent anti-tumor activity in preclinical models, especially in cancers with RB1 or BRCA1 deficiencies, highlight its therapeutic potential.

Future research should focus on:

-

Biomarker Discovery: Identifying predictive biomarkers to select patients who are most likely to respond to this compound treatment.

-

Combination Therapies: Exploring synergistic combinations with other anti-cancer agents to enhance efficacy and overcome resistance.

-

Clinical Translation: Moving this compound or optimized analogs into clinical trials to evaluate their safety and efficacy in cancer patients.

References

- 1. Chemical mystery solved: Researchers discover molecule’s unusual cell-killing mechanism | Broad Institute [broadinstitute.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Ferroptosis: the vulnerability within a cancer monster - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BRCA1-mediated dual regulation of ferroptosis exposes a vulnerability to GPX4 and PARP co-inhibition in BRCA1-deficient cancers - PMC [pmc.ncbi.nlm.nih.gov]

JKE-1674: A Technical Guide to a Novel Covalent GPX4 Inhibitor for Overcoming Drug-Resistant Cancers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drug resistance remains a formidable challenge in oncology. A promising strategy to overcome this is the induction of ferroptosis, an iron-dependent form of regulated cell death, in therapy-resistant cancer cells. This guide provides an in-depth technical overview of JKE-1674, a key intermediate in the mechanism of a new class of ferroptosis inducers. This compound is the stable, cell-permeable α-nitroketoxime metabolite of the pro-drug ML210. Intracellularly, it is further converted to a reactive nitrile oxide electrophile, JKE-1777, which selectively and covalently inhibits Glutathione Peroxidase 4 (GPX4), a crucial enzyme that protects cells from lipid peroxidation and subsequent ferroptotic death. This document details the mechanism of action of this compound, presents available quantitative data on its activity, and provides comprehensive experimental protocols for its study, aiming to facilitate further research and development of ferroptosis-based cancer therapies.

Mechanism of Action: A Two-Step Intracellular Activation

This compound is a pivotal molecule in a sophisticated pro-drug strategy designed to selectively target GPX4 within the cellular environment. The parent compound, ML210, is a masked electrophile that undergoes intracellular transformation to exert its cytotoxic effects.[1]

The activation cascade is a two-step process:

-

Hydrolysis of ML210 to this compound: Upon entering the cell, the nitroisoxazole ring of ML210 undergoes hydrolysis, yielding the more stable α-nitroketoxime, this compound.[2] This conversion is a critical step, as this compound itself is more stable and selective for GPX4 than other classes of GPX4 inhibitors like chloroacetamides.[3]

-

Dehydration of this compound to JKE-1777: this compound is then further metabolized within the cell through dehydration to form the highly reactive nitrile oxide electrophile, JKE-1777. It is this ultimate metabolite, JKE-1777, that acts as the "warhead," covalently binding to the selenocysteine residue in the active site of GPX4.[1][3] This covalent modification irreversibly inactivates the enzyme.

The inactivation of GPX4 leads to an accumulation of lipid peroxides, culminating in oxidative stress and the induction of ferroptosis, a distinct form of cell death that has shown efficacy in killing drug-resistant cancer cells.[1]

Signaling Pathway and Experimental Workflow

The mechanism of this compound's action can be visualized through the following signaling pathway and a general experimental workflow for its investigation.

Figure 1. Intracellular activation of ML210 and subsequent GPX4 inhibition leading to ferroptosis.

Figure 2. A general experimental workflow for the evaluation of this compound.

Quantitative Data

The following tables summarize the available quantitative data for this compound. It is important to note that specific EC50/IC50 values for a broad panel of cell lines are not yet publicly available in the reviewed literature.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Value | Notes |

| EC50 | LOX-IMVI (Melanoma) | Comparable to ML210 | The activity of this compound in viability and CETSA experiments is indistinguishable from that of ML210.[2] |

| GPX4 Covalent Adduct Mass | Various | +434 Da | This compound forms a covalent adduct with GPX4, resulting in a mass increase of 434 Da.[2][4] |

Table 2: In Vivo Pharmacokinetics of this compound in SCID Mice

| Parameter | Value | Conditions |

| Dose | 50 mg/kg | Single oral administration. |

| Formulation | PEG400/Ethanol (90/10, v/v) | - |

| Detection in Serum | Detected at 1, 3, 6, and 24 hours post-administration | Specific concentrations (Cmax, Tmax, half-life) are not detailed in the available literature. |

Detailed Experimental Protocols

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This protocol is adapted from the Promega CellTiter-Glo® technical bulletin and is suitable for determining the viability of cells in culture after treatment with this compound.[5][6]

Materials:

-

Opaque-walled multiwell plates (96- or 384-well)

-

Drug-resistant cancer cell lines

-

Cell culture medium

-

This compound

-

CellTiter-Glo® Reagent (Promega)

-

Luminometer

Procedure:

-

Cell Seeding:

-

Prepare a cell suspension of the desired drug-resistant cancer cell line.

-

Seed the cells into opaque-walled multiwell plates at a density of approximately 1,000 cells per well in a volume of 30 µL for a 384-well plate.[4] The optimal seeding density should be determined for each cell line.

-

Include control wells containing medium without cells for background luminescence measurement.

-

Incubate the plates for 24 hours to allow the cells to adhere.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Add the compound dilutions to the appropriate wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects cell viability.

-

Incubate the plates for 72 hours under standard cell culture conditions.[4]

-

-

Assay Procedure:

-

Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 30 µL of reagent for 30 µL of medium in a 384-well plate).

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Subtract the average background luminescence from all experimental readings.

-

Plot the luminescence signal against the concentration of this compound.

-

Determine the EC50/IC50 value by fitting the data to a dose-response curve.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of this compound to GPX4 in intact cells. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

-

Drug-resistant cancer cell lines

-

This compound

-

PBS (Phosphate-Buffered Saline)

-

Protease inhibitor cocktail

-

Lysis buffer (e.g., RIPA buffer)

-

Equipment for cell lysis (e.g., sonicator)

-

Centrifuge

-

SDS-PAGE equipment

-

Western blot equipment

-

Primary antibody against GPX4

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection reagents

Procedure:

-

Cell Treatment:

-

Culture drug-resistant cancer cells to a sufficient density.

-

Treat the cells with 10 µM this compound or vehicle control (DMSO) for 1 hour at 37°C.[4]

-

-

Heat Shock:

-

Harvest the cells and wash them with PBS.

-

Resuspend the cell pellet in PBS containing a protease inhibitor cocktail.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature.

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells by freeze-thaw cycles or sonication in a suitable lysis buffer.

-

Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

-

Transfer the supernatant (soluble protein fraction) to new tubes.

-

Determine the protein concentration of the soluble fraction.

-

-

Western Blotting:

-

Normalize the protein concentrations of all samples.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane and incubate with a primary antibody specific for GPX4.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for GPX4 at each temperature for both the this compound-treated and vehicle-treated samples.

-

Plot the relative amount of soluble GPX4 as a function of temperature to generate melting curves.

-

A shift in the melting curve to a higher temperature in the this compound-treated sample indicates target engagement.

-

Synthesis of this compound from ML210

The conversion of ML210 to this compound can be achieved through base-promoted hydrolysis.[2]

Materials:

-

ML210

-

Aqueous basic solution (e.g., sodium hydroxide solution)

-

Appropriate solvent system for reaction and purification

-

Analytical equipment for reaction monitoring and product characterization (e.g., TLC, NMR, mass spectrometry)

Procedure:

-

Dissolve ML210 in a suitable solvent.

-

Add an aqueous basic solution to promote the hydrolysis of the nitroisoxazole ring.

-

Monitor the reaction progress using an appropriate analytical technique such as thin-layer chromatography (TLC).

-

Upon completion of the reaction, neutralize the mixture and perform an aqueous workup to extract the product.

-

Purify the crude product using techniques such as flash column chromatography to obtain pure this compound.

-

Confirm the identity and purity of the synthesized this compound using spectroscopic methods like 1H-NMR, 13C-NMR, and mass spectrometry.

Conclusion

This compound represents a significant advancement in the development of ferroptosis-inducing agents for the treatment of drug-resistant cancers. Its unique mechanism of action, involving intracellular conversion to a highly selective covalent inhibitor of GPX4, offers a promising therapeutic window. This technical guide provides a foundational understanding of this compound, compiling the available quantitative data and detailed experimental protocols to aid researchers in further exploring its potential. The continued investigation into this compound and related compounds will be crucial in translating the promise of ferroptosis induction into effective clinical strategies for overcoming therapeutic resistance in cancer.

References

- 1. A masked zinger to block GPX4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Chemical mystery solved: Researchers discover molecule’s unusual cell-killing mechanism | Broad Institute [broadinstitute.org]

- 4. Selective covalent targeting of GPX4 using masked nitrile-oxide electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ch.promega.com [ch.promega.com]

- 6. promega.com [promega.com]

JKE-1674 and Lipid Peroxidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of JKE-1674, a potent inducer of ferroptosis through the inhibition of glutathione peroxidase 4 (GPX4). This compound is an active metabolite of the parent compound ML210 and acts as a masked electrophile, undergoing intracellular conversion to the reactive nitrile oxide, JKE-1777. This guide details the mechanism of action of this compound, its role in lipid peroxidation, and provides comprehensive experimental protocols for its characterization. Quantitative data on its activity are presented, along with visualizations of the key signaling pathways and experimental workflows.

Introduction

Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lipid peroxides to lethal levels. Glutathione peroxidase 4 (GPX4) is a crucial enzyme that protects cells from ferroptosis by reducing lipid hydroperoxides to non-toxic lipid alcohols.[1] Consequently, inhibition of GPX4 has emerged as a promising therapeutic strategy for cancers that are resistant to conventional therapies.[2]

This compound is a key molecule in the study of ferroptosis. It was identified as the active α-nitroketoxime metabolite of the ferroptosis-inducing compound ML210.[3][4] Unlike its parent compound, this compound is more stable, making it a more suitable tool for in vivo studies.[4] This guide will explore the intricate mechanism by which this compound induces lipid peroxidation and subsequent ferroptotic cell death.

Mechanism of Action

This compound functions as a "masked" electrophile.[5] It is not directly reactive with GPX4 but undergoes a cellular transformation to become a potent inhibitor.[1]

Intracellular Activation

Within the cell, this compound is converted to the highly reactive nitrile oxide electrophile, JKE-1777, through a dehydration process.[1][6] This conversion is a critical step for its biological activity.

Covalent Inhibition of GPX4

The generated JKE-1777 then covalently binds to the catalytic selenocysteine residue in the active site of GPX4.[1] This irreversible binding inactivates the enzyme, preventing the reduction of lipid hydroperoxides.

Induction of Lipid Peroxidation and Ferroptosis